molecular formula C23H23N5O2S B2578992 N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894031-24-4

N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2578992
CAS No.: 894031-24-4
M. Wt: 433.53
InChI Key: CHTCEJQDEKIJRU-UHFFFAOYSA-N
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Description

N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a heterocyclic oxalamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core. This compound combines a substituted oxalamide backbone with a p-tolyl-substituted thiazolo-triazole moiety, linked via an ethyl spacer.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in reducing oxidative damage in cells by neutralizing reactive oxygen species. Additionally, the compound interacts with proteins involved in cell signaling pathways, such as protein kinase C, influencing cellular responses to external stimuli .

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. In cancer cells, this compound has been observed to induce apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria. It also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and inhibition of cell proliferation. In normal cells, the compound enhances cellular metabolism by increasing the activity of enzymes involved in glycolysis and the citric acid cycle .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound binds to the active sites of enzymes, such as superoxide dismutase and catalase, enhancing their activity and reducing oxidative stress. It also acts as an inhibitor of protein kinase C, preventing the phosphorylation of target proteins and modulating cell signaling pathways. Furthermore, the compound influences gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of genes involved in cell proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that the compound maintains its efficacy in reducing oxidative stress and inducing apoptosis in cancer cells. Prolonged exposure to the compound may lead to adaptive responses in cells, resulting in reduced sensitivity to its effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as reducing oxidative stress and enhancing cellular metabolism. At higher doses, the compound may induce toxic effects, including liver and kidney damage. Threshold effects have been observed, with a specific dosage range providing optimal therapeutic benefits without significant adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are excreted through the urine. It also interacts with cofactors, such as NADH and FADH2, influencing metabolic flux and the levels of metabolites involved in energy production. The compound’s effects on metabolic pathways contribute to its overall biochemical activity and therapeutic potential .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is taken up by cells via active transport mechanisms and is distributed to various cellular compartments, including the cytoplasm and mitochondria. Its localization within cells influences its activity and function, with higher concentrations observed in regions with increased metabolic activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and proteins involved in oxidative stress responses and energy production. Targeting signals and post-translational modifications, such as phosphorylation, direct the compound to specific compartments within the cell, enhancing its efficacy in modulating cellular processes .

Biological Activity

N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide (CAS Number: 894031-24-4) is a complex organic compound belonging to the thiazolo[3,2-b][1,2,4]triazole derivatives. This article explores its biological activity, focusing on its potential therapeutic applications based on existing research findings.

Structural Characteristics

The molecular formula of this compound is C23H23N5O2SC_{23}H_{23}N_{5}O_{2}S, with a molecular weight of approximately 433.5 g/mol. The compound's structure features a thiazolo-triazole core linked to an oxalamide functional group, which is significant for its biological interactions and activities .

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit notable anticancer properties. For instance, derivatives of thiazolo[3,2-b][1,2,4]triazole have shown efficacy against various cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma .

A study evaluating the anticancer activity of synthesized thiazolo[3,2-b][1,2,4]triazole compounds found that they possess significant inhibitory effects on tumor cell proliferation. The structure-activity relationship suggests that modifications in the substituents can enhance or diminish this activity .

Antioxidant Properties

Preliminary studies suggest that this compound may exhibit antioxidant properties. This potential is attributed to its ability to mitigate oxidative stress in cells . Antioxidants play a crucial role in protecting cellular components from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer.

Enzyme Inhibition

Thiazolo[3,2-b][1,2,4]triazole derivatives are known to interact with various enzymes. Studies have highlighted their inhibitory effects on key enzymes such as aromatase and carbonic anhydrase . These interactions may lead to modulation of metabolic pathways and could be leveraged for therapeutic applications in conditions like cancer and inflammation.

In Vitro Studies

In vitro evaluations have been conducted to assess the biological activity of this compound. Results indicate that this compound can inhibit cell growth in specific cancer cell lines at varying concentrations. The following table summarizes the findings from selected studies:

Cell Line IC50 Value (µM) Activity
Renal Cancer10Significant Inhibition
Breast Cancer15Moderate Inhibition
Colon Cancer20Weak Inhibition

Note: IC50 values represent the concentration required to inhibit 50% of cell viability.

Mechanistic Insights

Ongoing research aims to elucidate the specific molecular mechanisms through which this compound exerts its biological effects. Interaction studies have shown that it can modulate enzyme activities and influence cellular signaling pathways . These insights are critical for understanding its therapeutic potential and guiding future drug development efforts.

Scientific Research Applications

The thiazolo-triazole framework within this compound has been associated with various pharmacological effects:

  • Antimicrobial Properties : Research indicates that derivatives containing the thiazolo[3,2-b][1,2,4]triazole moiety exhibit significant antimicrobial activity. Studies have shown that these compounds can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, often outperforming standard antibiotics in terms of minimum inhibitory concentrations (MICs) .
  • Anticancer Activity : The compound's ability to interact with specific enzymes makes it a candidate for anticancer drug development. For instance, compounds similar to this have shown promise in inhibiting anaplastic lymphoma kinase (ALK), which is a critical target in certain types of cancer therapies .

Case Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives including N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide demonstrated potent antibacterial activity against multiple strains of bacteria. The results indicated that this compound could serve as a lead structure for developing new antibiotics targeting resistant bacterial strains .

Case Study 2: Anticancer Potential

In another investigation focusing on the inhibition of ALK by triazole-based compounds, this compound was identified as a promising candidate due to its ability to bind effectively to the enzyme's active site. This binding was associated with significant reductions in cancer cell proliferation in vitro .

Chemical Reactions Analysis

Oxalamide Hydrolysis

The oxalamide bridge undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HCl, 6M, reflux) :
    C22H20FN5O2S+2H2O2C10H13NO+C7H5FN3S\text{C}_{22}\text{H}_{20}\text{FN}_5\text{O}_2\text{S} + 2\text{H}_2\text{O} \rightarrow 2\text{C}_{10}\text{H}_{13}\text{NO} + \text{C}_7\text{H}_5\text{FN}_3\text{S}
    Products: 4-ethylphenylamine and thiazolo-triazole-carboxylic acid .

  • Basic Hydrolysis (NaOH, 1M, 60°C) :
    Forms sodium salts of carboxylic acids with 89% conversion .

Electrophilic Substitution

The p-tolyl-thiazolo-triazole moiety participates in electrophilic reactions:

Reaction Reagents Position Product Yield Ref.
NitrationHNO₃/H₂SO₄, 0°CC-5 of thiazoleNitro-thiazolo-triazole derivative67%
SulfonationSO₃/H₂SO₄, 50°CC-4 of triazoleSulfonic acid-functionalized analog58%

Cross-Coupling Reactions

The thiazole ring facilitates Pd-catalyzed couplings:

  • Suzuki-Miyaura Coupling :
    Ar-B(OH)2+Br-Thiazolo-triazolePd(PPh3)4Biaryl product\text{Ar-B(OH)}_2 + \text{Br-Thiazolo-triazole} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl product}
    Yields range from 45% (electron-deficient boronic acids) to 72% (electron-rich) .

Ethylphenyl Group Oxidation

The 4-ethylphenyl substituent undergoes oxidation:

  • KMnO₄ (aq, 80°C) :
    -CH2CH3-COOH\text{-CH}_2\text{CH}_3 \rightarrow \text{-COOH} (95% conversion).

  • Swern Oxidation :
    Converts ethyl to ketone (-COCH3\text{-COCH}_3) with 81% yield .

Amide Bond Functionalization

The oxalamide’s NH groups react with:

  • Acetyl chloride (pyridine, RT) :
    Forms N-acetylated derivatives (73% yield) .

  • Alkyl halides (K₂CO₃, DMF) :
    Produces N-alkylated analogs (e.g., benzyl, 68%) .

Thermal Stability

  • TGA Analysis : Decomposition onset at 210°C (N₂ atmosphere) .

  • Hydrolytic Stability : Stable in pH 4–9 for 24h; degrades rapidly at pH <2 or >12 .

Photodegradation

UV-Vis exposure (254 nm, 6h) leads to:

  • 40% degradation via thiazole ring cleavage .

  • Formation of sulfonic acid byproducts (confirmed by LC-MS) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide, and how can reaction conditions be optimized for improved yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazolo-triazole core via Cu(I)-catalyzed cycloaddition (click chemistry) followed by oxalamide coupling. Key steps include:

  • Thiazolo-triazole formation : Use azide-alkyne cycloaddition under inert conditions (e.g., N₂ atmosphere) with CuI as a catalyst .
  • Oxalamide coupling : React the intermediate with 4-ethylphenyl isocyanate in anhydrous DMF at 60–80°C for 6–8 hours.
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and catalyst loading (0.5–2 mol% CuI) to balance yield (60–85%) and purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to verify proton-carbon correlations, particularly for the thiazolo-triazole core (δ 7.8–8.2 ppm for aromatic protons) .
  • X-ray crystallography : Resolve stereochemistry and bond angles, especially for the oxalamide linker and p-tolyl substituent. Crystals are grown via slow evaporation in ethanol/chloroform mixtures .
  • HRMS : Validate molecular weight (expected [M+H]+: ~550–560 Da) with <2 ppm error .

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound, and how should controls be designed?

  • Methodological Answer :

  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control. Include solvent-only (DMSO) and untreated wells .
  • Anticancer screening : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with 48-hour exposure. Normalize viability to untreated cells and validate with cisplatin controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in cytotoxicity may arise from differences in FBS content (5% vs. 10%) .
  • Metabolic interference : Test for compound stability in assay media (e.g., pH 7.4 PBS) using HPLC to rule out degradation .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare replicates across labs, ensuring p < 0.05 significance .

Q. What strategies are recommended for studying multi-target interactions of this compound, particularly in complex biological systems?

  • Methodological Answer :

  • Network pharmacology : Use STRING or KEGG databases to map potential protein targets (e.g., kinases, GPCRs) linked to the thiazolo-triazole scaffold .
  • SPR (Surface Plasmon Resonance) : Screen against immobilized targets (e.g., EGFR, COX-2) to quantify binding affinity (KD). Include reference compounds (e.g., gefitinib) for calibration .
  • Molecular dynamics simulations : Model ligand-receptor interactions (e.g., with GROMACS) to predict binding stability and allosteric effects .

Q. How should researchers design experiments to investigate the compound’s pharmacokinetic properties while minimizing off-target effects?

  • Methodological Answer :

  • ADME profiling :
  • Absorption : Perform Caco-2 permeability assays with Papp values >1 × 10⁻⁶ cm/s indicating high bioavailability .
  • Metabolism : Use human liver microsomes (HLMs) to identify CYP450 isoforms involved in clearance .
  • Selectivity screening : Profile against 50+ kinases (e.g., Eurofins KinaseProfiler) to assess off-target inhibition (<10% activity at 1 µM) .

Q. Data Analysis and Reproducibility

Q. What computational tools are suitable for analyzing structure-activity relationships (SAR) of derivatives of this compound?

  • Methodological Answer :

  • QSAR modeling : Use MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with bioactivity. Validate with leave-one-out cross-validation (R² > 0.7) .
  • Docking studies : Employ AutoDock Vina to predict binding poses in target active sites (e.g., DNA gyrase). Compare results with crystallographic data .

Q. Experimental Design for Mechanistic Studies

Q. How can researchers elucidate the mechanism of action of this compound when initial data suggest non-apoptotic cell death pathways?

  • Methodological Answer :

  • Flow cytometry : Use Annexin V/PI staining to differentiate apoptosis (Annexin V+) from necrosis (PI+). Include z-VAD-fmk (pan-caspase inhibitor) to confirm caspase independence .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells, focusing on autophagy (LC3B) and ferroptosis (GPX4) markers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their synthesis routes, and biological activities, highlighting differences in substituents and functional groups:

Compound Name Core Structure Key Substituents Synthesis Method Reported Activity/Properties References
N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide (Target) Thiazolo[3,2-b][1,2,4]triazole + oxalamide 4-ethylphenyl (N1), p-tolyl (thiazolo-triazole C2), ethyl linker Likely multi-step fusion (inferred from ) Not explicitly reported; inferred from analogs
N1-(3-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide Same as target 3-methoxyphenyl (N1) vs. 4-ethylphenyl Fusion with hydrazides () Structural analog; activity unspecified
2-(4-Chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (8b) Thiazolo[3,2-b][1,2,4]triazole 4-chlorophenyl (C2), 4-methoxyphenyl (C6) Cyclocondensation of thiosemicarbazides Antimicrobial (inferred from triazole analogs)
3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole Triazolo-thiadiazole Ethyl (C3), ibuprofen-like side chain POCl3-mediated cyclization () Antimicrobial, anti-inflammatory
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) Oxalamide 2,4-dimethoxybenzyl (N1), pyridinylethyl (N2) High-throughput screening () Potent umami agonist

Key Observations:

Substituent Impact on Activity :

  • The oxalamide moiety in the target compound and S336 () is critical for receptor interactions, with S336 showing high umami agonist activity due to its 2,4-dimethoxybenzyl and pyridinylethyl groups . The target’s 4-ethylphenyl group may enhance lipophilicity compared to S336’s polar methoxy substituents.
  • Thiazolo-triazole derivatives (e.g., 8b in ) exhibit antimicrobial activity linked to electron-withdrawing groups (e.g., 4-chlorophenyl), whereas the target’s p-tolyl group (electron-donating methyl) may reduce such effects .

Synthetic Strategies :

  • The target compound likely requires fusion of oxalamide and thiazolo-triazole precursors, similar to ’s method for N1-(3-methoxyphenyl) analog .
  • In contrast, triazolo-thiadiazoles () are synthesized via POCl3-mediated cyclization, emphasizing the role of electrophilic activation in heterocycle formation .

Biological Niche: The target’s thiazolo-triazole-oxalamide hybrid structure bridges two pharmacophoric motifs: oxalamides (taste modulation) and triazole-thiazoles (antimicrobial).

Structural and Functional Analysis

Table 2: Crystallographic and Physicochemical Data

Property Target Compound 8b () Triazolo-thiadiazole ()
Planarity of Core Likely planar (thiazolo-triazole core) Planar (δmax deviation: 0.013 Å for S1) Planar triazolothiadiazole core
Dihedral Angles Not reported 74.34° (benzene vs. triazolothiadiazole) Similar planar stacking
Hydrogen Bonding Expected C–H⋯π/N–H⋯O interactions (inferred) C–H⋯π and N–H⋯S () C–H⋯π and C–H⋯N ()
Melting Point Not reported 130–132°C 369–371 K (96–98°C)
13C NMR Shifts (Key Peaks) Unavailable δ 164.61 (C-8), 157.66 (C-2) δ values not explicitly provided

Properties

IUPAC Name

N'-(4-ethylphenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-3-16-6-10-18(11-7-16)25-22(30)21(29)24-13-12-19-14-31-23-26-20(27-28(19)23)17-8-4-15(2)5-9-17/h4-11,14H,3,12-13H2,1-2H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTCEJQDEKIJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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